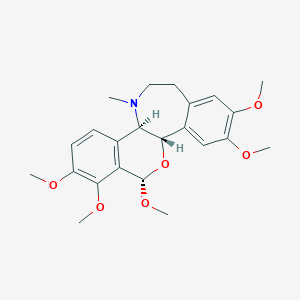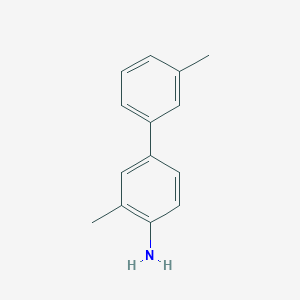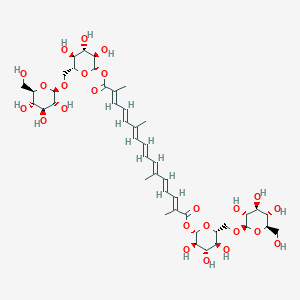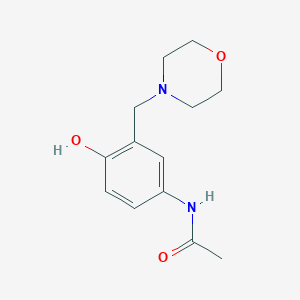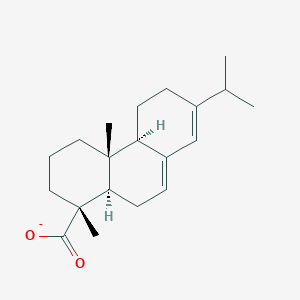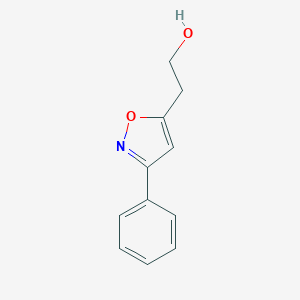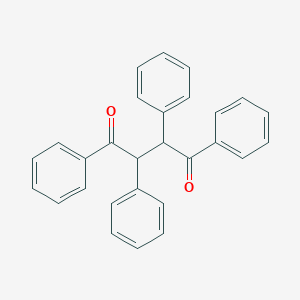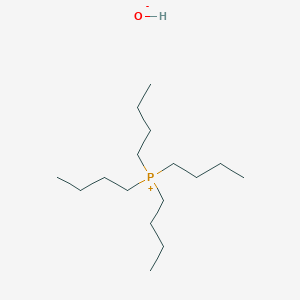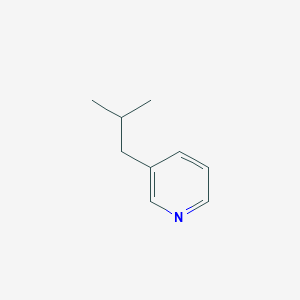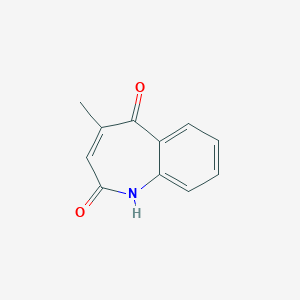
4-Methyl-1H-1-benzazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1H-1-benzazepine-2,5-dione, also known as MBZP, is a chemical compound that belongs to the class of benzazepines. MBZP is a derivative of benzodiazepines, which are a group of psychoactive drugs that are commonly used as sedatives, anxiolytics, and hypnotics. MBZP has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-1H-1-benzazepine-2,5-dione is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is the major inhibitory neurotransmitter system in the brain. 4-Methyl-1H-1-benzazepine-2,5-dione is believed to enhance GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor, which enhances the affinity of GABA for the receptor. This results in increased chloride ion influx into the neuron, which hyperpolarizes the neuron and reduces its excitability.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-1H-1-benzazepine-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, which results in anxiolytic, anticonvulsant, and sedative effects. 4-Methyl-1H-1-benzazepine-2,5-dione has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-1H-1-benzazepine-2,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied in animal models, which makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. However, 4-Methyl-1H-1-benzazepine-2,5-dione has some limitations for lab experiments. It is a psychoactive drug, which means that it may have unwanted effects on behavior and cognition in animal models. It is also not approved for human use, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 4-Methyl-1H-1-benzazepine-2,5-dione research. One potential direction is to investigate its potential as a treatment for anxiety, depression, and epilepsy in humans. Another potential direction is to investigate its potential as a tool for studying the GABAergic system in humans. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-1H-1-benzazepine-2,5-dione and to identify any potential side effects or limitations for its use in humans.
Métodos De Síntesis
The synthesis of 4-Methyl-1H-1-benzazepine-2,5-dione is a multistep process that involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetylamino benzoic acid. This intermediate is then reacted with methyl chloroformate to form 4-methyl-2-acetylamino benzoic acid methyl ester. The final step involves the cyclization of the methyl ester with phosgene to form 4-Methyl-1H-1-benzazepine-2,5-dione.
Aplicaciones Científicas De Investigación
4-Methyl-1H-1-benzazepine-2,5-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects in animal models, which suggest its potential as a treatment for anxiety and epilepsy. 4-Methyl-1H-1-benzazepine-2,5-dione has also been shown to have antidepressant effects in animal models, which suggest its potential as a treatment for depression.
Propiedades
Número CAS |
10315-37-4 |
|---|---|
Nombre del producto |
4-Methyl-1H-1-benzazepine-2,5-dione |
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
4-methyl-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(13)12-9-5-3-2-4-8(9)11(7)14/h2-6H,1H3,(H,12,13) |
Clave InChI |
SJARJWKVXMIEKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=CC=CC=C2C1=O |
SMILES canónico |
CC1=CC(=O)NC2=CC=CC=C2C1=O |
Sinónimos |
4-Methyl-1H-1-benzazepine-2,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



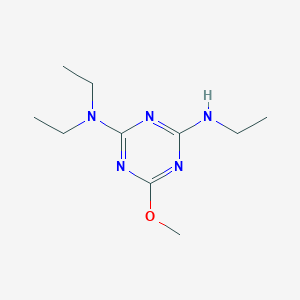

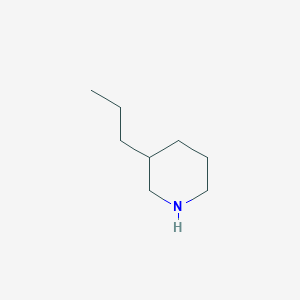
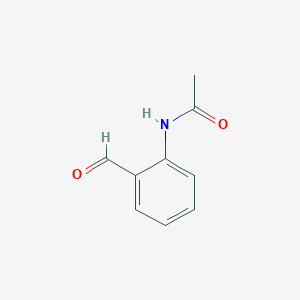
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
